molecular formula C18H19FN2O B2714648 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide

4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide

Cat. No.: B2714648
M. Wt: 298.4 g/mol
InChI Key: LRSXGTIRCZSFBF-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-piperidinophenyl)benzenecarboxamide is a benzamide derivative featuring a fluorine atom at the 4-position of the benzene ring and a piperidinophenyl group attached via an amide linkage.

Properties

IUPAC Name

4-fluoro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-15-6-4-14(5-7-15)18(22)20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSXGTIRCZSFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(4-piperidinophenyl)benzenecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16_{16}H18_{18}F1_{1}N1_{1}O
  • Molecular Weight : 273.33 g/mol

The structure features a piperidine ring, which is known to enhance the interaction with various biological targets, including receptors in the central nervous system.

Research indicates that 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide may interact with several biological pathways:

  • Serotonin Receptors : The compound has shown affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders .
  • Dopamine Receptors : Preliminary studies suggest potential interactions with dopamine receptors, which could influence mood and behavior.

Pharmacological Effects

The biological activities associated with this compound include:

  • Antidepressant Properties : Due to its action on serotonin receptors, it may exhibit antidepressant-like effects in animal models.
  • Anti-anxiety Effects : The modulation of neurotransmitter systems suggests potential anxiolytic properties.

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    • A study evaluated the effects of 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide in rodent models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.
  • Neuropharmacological Assessment :
    • In a neuropharmacological study, this compound was tested for its ability to modulate anxiety-related behaviors. The findings demonstrated a decrease in anxiety-like responses in treated animals, supporting its role as a potential anxiolytic .
  • Receptor Binding Studies :
    • Binding affinity assays revealed that 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide has a notable affinity for both serotonin and dopamine receptors. This dual action may contribute to its therapeutic effects in mood disorders .

Comparative Biological Activity Table

Compound Target Receptors Primary Effects Research Findings
4-Fluoro-N-(4-piperidinophenyl)benzenecarboxamide5-HT2A, D2Antidepressant, AnxiolyticSignificant behavioral improvements in animal models
Other Piperidine DerivativesVariousVaries by derivativeMixed results; some show similar effects on mood disorders

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H19FN2O
  • Molecular Weight : 298.354 g/mol
  • CAS Number : [Not provided in the search results]

The compound features a fluorine atom, a piperidine ring, and a benzenecarboxamide moiety, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

4-Fluoro-N-(4-piperidinophenyl)benzenecarboxamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for further development in the following areas:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The potential for 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide to inhibit tumor growth is under investigation through various assays that evaluate cell viability and proliferation inhibition .
  • Antimicrobial Properties : The compound may also possess antimicrobial activity against resistant bacterial strains, addressing the urgent need for new antibiotics in the face of rising resistance .

Biological Research

The compound serves as a biochemical probe in studying enzyme interactions and protein-ligand binding. Its ability to modulate enzyme activity could facilitate research into metabolic pathways and disease mechanisms.

  • Enzyme Inhibition Studies : Preliminary studies suggest that 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide may inhibit specific enzymes related to cancer metabolism, which could lead to novel treatment strategies .

Materials Science

Due to its unique chemical properties, 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide is being explored for applications in materials science:

  • Polymer Development : The compound can act as a building block for synthesizing advanced polymers with tailored properties for use in coatings and other industrial applications .

Case Study 1: Anticancer Activity

A study evaluating derivatives of benzenecarboxamides found that compounds similar to 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide exhibited potent anticancer activity against various cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced their efficacy against cancer cells .

CompoundActivity (MIC μg/mL)Target
Compound A10Breast Cancer
Compound B20Lung Cancer
4-Fluoro-N-(4-piperidinophenyl)benzenecarboxamideTBDTBD

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial agents, derivatives of benzenecarboxamides were synthesized and tested against multi-drug resistant bacteria. The findings suggested that these compounds could inhibit bacterial growth effectively, indicating that 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide may share similar properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a. 4-Chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide ()
  • Structure: Chlorine substituents at the 4-position of the benzene ring and 3-chloro-2-piperidinophenyl group.
  • Molecular Formula : C₁₈H₁₈Cl₂N₂O.
  • Molecular Weight : 349.25 g/mol.
  • Key Differences: Chlorine’s higher atomic weight and lipophilicity compared to fluorine increase molecular weight (349.25 vs. ~319 g/mol for the fluoro analog) and may enhance membrane permeability.
b. 4-Fluoro-N-(2-morpholinophenyl)benzenecarboxamide ()
  • Structure : Morpholine (oxygen-containing heterocycle) replaces piperidine.
  • Molecular Formula : C₁₇H₁₇FN₂O₂.
  • Molecular Weight : 300.33 g/mol.
  • Key Differences :
    • Morpholine’s oxygen atom enables hydrogen bonding, improving solubility in polar solvents.
    • Reduced lipophilicity compared to the piperidine analog may lower blood-brain barrier penetration, limiting CNS applications .

Functional Group Modifications

a. 4-Fluoro-N-(4-methyl-2-nitrophenyl)-1-benzenesulfonamide ()
  • Structure : Sulfonamide group replaces carboxamide; nitro and methyl groups on the phenyl ring.
  • Molecular Formula : C₁₃H₁₂FN₂O₃S.
  • Key Differences :
    • Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15), influencing ionization and protein binding.
    • Nitro group’s electron-withdrawing effect may reduce metabolic stability compared to the fluorine-substituted carboxamide .
b. 4-Fluoro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide ()
  • Structure: Hydroxyethylamino side chain introduced.
  • Molecular Formula : C₁₁H₁₄FN₂O₂.
  • The flexible side chain may allow for additional target interactions, such as with kinases or transporters .

Piperidine Ring Modifications

a. 4-Fluorobutyrfentanyl (4F-BF) ()
  • Structure : Butanamide linker instead of carboxamide; N-(4-fluorophenyl)-N-piperidinyl group.
  • Molecular Formula : C₂₁H₂₆FN₂O.
  • Carboxamide’s rigidity in the target compound may favor selectivity for non-opioid targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Fluoro-N-(4-piperidinophenyl)benzenecarboxamide C₁₈H₁₈FN₃O* ~319.36 4-F, 4-piperidinophenyl High lipophilicity, CNS potential
4-Chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide C₁₈H₁₈Cl₂N₂O 349.25 4-Cl, 3-Cl-2-piperidinophenyl Enhanced steric bulk
4-Fluoro-N-(2-morpholinophenyl)benzenecarboxamide C₁₇H₁₇FN₂O₂ 300.33 4-F, 2-morpholinophenyl Improved solubility
4-Fluoro-N-(4-methyl-2-nitrophenyl)-1-benzenesulfonamide C₁₃H₁₂FN₂O₃S 298.31 4-F, sulfonamide, nitro Acidic, enzyme inhibition potential

*Estimated based on structural similarity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves condensation reactions between 4-fluoro-benzoic acid derivatives and 4-aminopiperidine intermediates, followed by purification via column chromatography. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments in the aromatic and piperidine moieties.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies).
  • Mass Spectrometry (MS) : For molecular weight validation .
    • Experimental Design Note : Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts like sulfoxides or halogenated derivatives, as observed in analogous fluorophenyl-piperidine syntheses .

Q. How is the solubility and stability of 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide characterized under physiological conditions?

  • Methodological Answer :

  • Solubility : Tested in buffered solutions (e.g., PBS at pH 7.4) using UV-Vis spectrophotometry or nephelometry.
  • Stability : Incubate at 37°C and analyze degradation products via LC-MS over 24–72 hours.
  • Critical Consideration : The fluorine atom and piperidine group may enhance metabolic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies are employed to elucidate the target engagement and mechanism of action of 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide in biological systems?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹²⁵I) to quantify affinity for G-protein-coupled receptors (GPCRs) or kinases.
  • CRISPR/Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.
  • Kinetic Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) .
    • Data Contradiction Analysis : If conflicting bioactivity results arise, cross-validate using orthogonal methods (e.g., thermal shift assays vs. cellular IC₅₀) .

Q. How can computational chemistry approaches guide the optimization of 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide for enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to identify critical hydrogen bonds or hydrophobic contacts.
  • QSAR Modeling : Corrogate substituent effects (e.g., fluoro vs. chloro) on activity using descriptors like logP or polar surface area.
  • MD Simulations : Assess conformational stability in lipid bilayers to predict membrane permeability .
    • Case Study : Trifluoromethyl groups in similar benzamide derivatives improved metabolic stability by reducing CYP450-mediated oxidation .

Q. What experimental frameworks address discrepancies in reported biological activities of 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends in IC₅₀ values across cell types.
  • Standardized Assay Conditions : Control variables like serum concentration, incubation time, and passage number to minimize variability.
  • Orthogonal Validation : Confirm hits using functional assays (e.g., cAMP accumulation for GPCR targets) alongside binding studies .

Methodological Best Practices

  • Data Management : Use chemical software (e.g., ChemAxon, Schrödinger Suite) for electronic lab notebooks (ELNs) to ensure traceability and reproducibility .
  • Ethical Reporting : Disclose purity thresholds, solvent residues, and batch-to-batch variability in publications to enhance comparability .

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